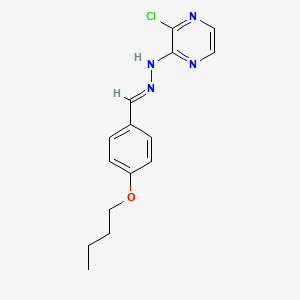

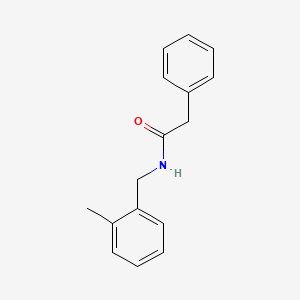

![molecular formula C18H20N2O2S B5693621 N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)

N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea (AMPT) is a synthetic compound that has been widely used in scientific research to understand the role of dopamine in the brain. AMPT is a potent inhibitor of tyrosine hydroxylase (TH), the enzyme responsible for the conversion of tyrosine to L-DOPA, a precursor to dopamine. By inhibiting TH, AMPT reduces the amount of dopamine available for release in the brain, allowing researchers to investigate the effects of dopamine depletion on behavior and physiology.

Wirkmechanismus

N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea works by inhibiting TH, the enzyme responsible for the conversion of tyrosine to L-DOPA, a precursor to dopamine. By reducing the amount of dopamine available for release in the brain, N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea allows researchers to investigate the effects of dopamine depletion on behavior and physiology.

Biochemical and Physiological Effects:

N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea-induced dopamine depletion has been shown to have a range of effects on behavior and physiology. For example, studies have found that N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea can reduce the subjective experience of pleasure and reward, as well as impair cognitive function and motor coordination. N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has also been shown to alter the activity of other neurotransmitter systems, such as serotonin and norepinephrine.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea is a useful tool for investigating the role of dopamine in behavior and physiology. Its ability to selectively deplete dopamine levels allows researchers to investigate the effects of dopamine on a range of processes. However, N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has some limitations. For example, its effects on other neurotransmitter systems can complicate the interpretation of results. Additionally, N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea-induced dopamine depletion is not a perfect model of dopamine dysfunction in disease states, as it does not replicate the complex changes that occur in the brain in these conditions.

Zukünftige Richtungen

There are many future directions for research using N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea. For example, studies could investigate the effects of N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea on social behavior and decision-making, or explore the role of dopamine in the development of addiction. Additionally, research could investigate the effects of N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea in combination with other drugs or treatments, or explore the potential therapeutic applications of N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea-induced dopamine depletion in conditions such as Parkinson's disease. Overall, N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea is a valuable tool for investigating the role of dopamine in behavior and physiology, and its continued use is likely to yield important insights into the workings of the brain.

Synthesemethoden

N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea can be synthesized by reacting 3-acetylphenyl isothiocyanate with 2-(2-methoxyphenyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization to obtain pure N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea.

Wissenschaftliche Forschungsanwendungen

N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has been used extensively in scientific research to investigate the role of dopamine in various behaviors and physiological processes. For example, studies have used N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea to investigate the role of dopamine in reward processing, addiction, and mood disorders such as depression. N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has also been used to investigate the effects of dopamine depletion on motor function and cognition.

Eigenschaften

IUPAC Name |

1-(3-acetylphenyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-13(21)15-7-5-8-16(12-15)20-18(23)19-11-10-14-6-3-4-9-17(14)22-2/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRREYIKZKVHHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)NCCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Acetylphenyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)

![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)

![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)

![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)